2-Fluoro-4-iodoaniline

Description

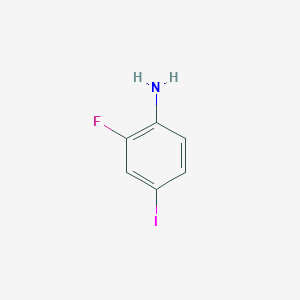

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMTUBVTKOYYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952101 | |

| Record name | 2-Fluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29632-74-4 | |

| Record name | 2-Fluoro-4-iodoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29632-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-fluoro-4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029632744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29632-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Fluoro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodoaniline is a halogenated aromatic amine that serves as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring both fluorine and iodine substituents on an aniline ring, provides distinct synthetic handles for the construction of complex molecules. This guide offers a comprehensive overview of its chemical properties, experimental protocols, and its role in significant biological pathways, tailored for professionals in research and drug development.

Core Chemical Properties

2-Fluoro-4-iodoaniline is a solid at room temperature, appearing as an off-white to brown powder.[1][2] Its key physical and chemical properties are summarized in the table below, providing a ready reference for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅FIN | [3] |

| Molecular Weight | 237.01 g/mol | [3] |

| CAS Number | 29632-74-4 | [3] |

| Appearance | Off-white to brown powder | [1][2] |

| Melting Point | 55-57 °C | [1] |

| Boiling Point | 259 °C | [1] |

| Density | 2.008 g/cm³ | [1] |

| Solubility | Insoluble in water | [1] |

Synthesis and Reactivity

The presence of both a fluorine and an iodine atom on the aniline ring imparts unique reactivity to 2-Fluoro-4-iodoaniline. The fluorine atom can influence the electronic properties and metabolic stability of derivative molecules, a desirable trait in pharmaceutical development.[1] The iodine atom, being a large and polarizable halogen, serves as an excellent leaving group, making the molecule highly amenable to a variety of transition-metal-catalyzed cross-coupling reactions.[1]

This dual functionality allows for the selective introduction of a wide range of substituents, enabling the construction of intricate molecular frameworks.[1] This versatility makes 2-Fluoro-4-iodoaniline a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialized dyes.[1]

Experimental Protocols

Synthesis of 2-Fluoro-4-iodoaniline

A common method for the synthesis of 2-Fluoro-4-iodoaniline involves the direct iodination of 2-fluoroaniline. The following protocol is adapted from established procedures.[4][5]

Materials:

-

2-fluoroaniline

-

Iodine

-

Calcium Carbonate (or Sodium Bicarbonate)

-

Ether (or Dichloromethane)

-

Water

-

Sodium Thiosulfate (or Sodium Bisulfite)

-

Petroleum Ether (or Hexane)

Procedure:

-

A mixture of 2-fluoroaniline (1 equivalent), iodine (1-1.2 equivalents), and calcium carbonate (or sodium bicarbonate, 1 equivalent) in a mixture of ether and water is heated at reflux for an extended period (e.g., 48 hours).[5]

-

After reflux, the ether is removed by distillation.[5]

-

The excess iodine is neutralized by the addition of a sodium thiosulfate solution until the characteristic iodine color disappears.[5]

-

The product is then isolated by steam distillation.[5]

-

Further purification can be achieved by recrystallization from petroleum ether to yield 2-fluoro-4-iodoaniline.[5]

Suzuki-Miyaura Cross-Coupling Reaction

The iodine atom in 2-Fluoro-4-iodoaniline makes it an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The following is a general protocol that can be adapted for specific arylboronic acids.[6]

Materials:

-

2-Fluoro-4-iodoaniline (1 equivalent)

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Degassed solvent (e.g., Dioxane/Water, 4:1)

Procedure:

-

In a reaction vessel, combine 2-Fluoro-4-iodoaniline, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent and the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to a temperature typically ranging from 80-110 °C with vigorous stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.

-

The organic layer is then washed, dried, and concentrated. The crude product is purified by a suitable method, such as column chromatography.

Applications in Drug Development & Signaling Pathways

2-Fluoro-4-iodoaniline is a known precursor in the synthesis of the MEK inhibitor TAK-733.[7][8] MEK (mitogen-activated protein kinase kinase) is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.

The diagram above illustrates the MAPK/ERK signaling cascade and the point of inhibition by TAK-733. By blocking MEK, TAK-733 prevents the downstream signaling that leads to cell proliferation and survival, making it a target for cancer therapy.

Experimental and Synthetic Workflow

The utility of 2-Fluoro-4-iodoaniline as a synthetic intermediate can be visualized in a typical workflow for the synthesis of a complex molecule like a biaryl-substituted aniline derivative.

This workflow highlights the key transformations where 2-Fluoro-4-iodoaniline is employed, starting from a cross-coupling reaction to introduce a biaryl moiety, followed by further modifications of the aniline nitrogen to generate a more complex final product. Each synthetic step is followed by appropriate analytical techniques to monitor the reaction and characterize the products.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Fluoro-4-iodoaniline synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. lifechempharma.com [lifechempharma.com]

- 8. Tak-733 | C17H15F2IN4O4 | CID 24963252 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Fluoro-4-iodoaniline synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-4-iodoaniline

Introduction

2-Fluoro-4-iodoaniline is a halogenated aromatic amine that serves as a crucial intermediate in complex organic synthesis.[1] Its unique molecular structure, featuring both a fluorine and an iodine atom on the aniline ring, provides distinct synthetic advantages. The fluorine atom can enhance the metabolic stability and electronic properties of derivative molecules, a desirable trait in drug development.[1] The iodine atom, being an excellent leaving group, is ideal for various transition-metal-catalyzed cross-coupling reactions.[1] This versatile building block is widely utilized in the pharmaceutical, agrochemical, and advanced materials industries.[1][2][3][4][5] It is notably used as a moiety in the synthesis of TAK-733, a selective inhibitor of MEK2.[3][5]

Synthesis of 2-Fluoro-4-iodoaniline

The most commonly cited synthesis of 2-Fluoro-4-iodoaniline involves the direct iodination of 2-fluoroaniline. This electrophilic aromatic substitution reaction positions the iodine atom at the para position relative to the activating amino group.

Reaction Scheme

Caption: Synthetic pathway for 2-Fluoro-4-iodoaniline.

Experimental Protocol: Synthesis

This protocol is based on the iodination of 2-fluoroaniline.[2]

-

Reaction Setup: In a suitable reaction vessel, add 2-fluoroaniline (54 g, 486 mmol) to an aqueous solution (250 mL) of sodium bicarbonate (41 g, 486 mmol) with vigorous stirring.[2]

-

Heating: Heat the resulting suspension to 60 °C in an oil bath.[2]

-

Addition of Iodine: Add solid iodine (123 g, 486 mmol) to the heated suspension in portions.[2]

-

Reaction Monitoring: After the complete addition of iodine, continue stirring the dark-colored mixture at 60 °C for 3 hours.[2] The reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up:

-

Cool the reaction mixture to room temperature.[2]

-

Add dichloromethane (300 mL) followed by a saturated aqueous solution of sodium bisulfite (300 mL) to quench any unreacted iodine.[2]

-

Stir the two-phase system vigorously for 10 minutes.[2]

-

Transfer the mixture to a separatory funnel and separate the organic layer.[2]

-

-

Purification:

-

Remove the solvent from the organic layer under reduced pressure to yield a black crystalline solid.[2]

-

Add hexane (300 mL) to the solid and heat the mixture to reflux.[2]

-

Decant the hot hexane solution from any insoluble syrup.[2]

-

Allow the hexane solution to cool, which will cause the product to crystallize as fine yellow needles.[2]

-

-

Isolation: Isolate the crystals by filtration to obtain 2-fluoro-4-iodoaniline. A typical yield is around 56%.[2]

Characterization of 2-Fluoro-4-iodoaniline

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physical and spectroscopic data for 2-fluoro-4-iodoaniline.

Data Presentation: Physical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Appearance | Off-white to brown powder; Fine yellow needles/solid | [1][2][3] |

| Molecular Formula | C₆H₅FIN | [1][7][8] |

| Molecular Weight | 237.01 g/mol | [3][7][9] |

| Melting Point | 53 - 57 °C | [1][2][9] |

| Solubility | Insoluble in water | [3][4] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.1 (t, J=8Hz, 1H), 7.4 (d, J=6Hz, 1H), 7.2 (d, J=6Hz, 1H) | [2] |

| Mass Spec (MS) | m/z 237 (M⁺), [M+H]⁺ = 238 | [10][11] |

Experimental Protocols: Characterization

The following are generalized protocols for the key analytical techniques used to characterize 2-fluoro-4-iodoaniline.

1. Melting Point Determination

-

Objective: To determine the melting point range as an indicator of purity.

-

Methodology: A small amount of the crystalline product is packed into a capillary tube. The tube is placed in a melting point apparatus and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting point range, such as 55-57 °C, indicates high purity.[1][9]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H) nuclei.

-

Methodology (¹H NMR):

-

Dissolve a small sample (5-10 mg) of 2-fluoro-4-iodoaniline in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher spectrometer.

-

Set the spectral width to cover a range of approximately 0-10 ppm.

-

Process the resulting Free Induction Decay (FID) with Fourier transformation, phasing, and baseline correction to obtain the spectrum. The resulting peaks, their integration, and splitting patterns are analyzed to confirm the structure.[2][12]

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology (GC-MS or LC-MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for initial separation.[9][10]

-

Ionize the sample using an appropriate technique (e.g., Electron Impact for GC-MS or Electrospray Ionization for LC-MS).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak (M⁺ or [M+H]⁺) should correspond to the molecular weight of the compound (237.01 g/mol ).[7][10][11]

-

4. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology (ATR-IR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Characteristic peaks for N-H stretching (of the amine), C-H aromatic stretching, C=C aromatic ring stretching, C-F stretching, and C-I stretching should be observed and compared with known values.[7]

-

Logical Workflow for Characterization

Caption: Logical workflow for the purification and characterization.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]

- 3. lifechempharma.com [lifechempharma.com]

- 4. 2-Fluoro-4-iodoaniline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. 2-Fluoro-4-iodoaniline 98 29632-74-4 [sigmaaldrich.com]

- 10. tandfonline.com [tandfonline.com]

- 11. WO2000004111A2 - Fluorinated terphenyls - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

Spectroscopic Data of 2-Fluoro-4-iodoaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Fluoro-4-iodoaniline (CAS No. 29632-74-4). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-Fluoro-4-iodoaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-Fluoro-4-iodoaniline

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.1 | Triplet | 8 | Aromatic CH |

| 7.4 | Doublet | 6 | Aromatic CH |

| 7.2 | Doublet | 6 | Aromatic CH |

Solvent: CDCl₃, Instrument: 400 MHz NMR Spectrometer[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Fluoro-4-iodoaniline

| Chemical Shift (δ) ppm |

| Data not available in the search results. |

Note: While a ¹³C NMR spectrum is available in spectral databases, the specific peak list was not accessible in the provided search results.[2]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for 2-Fluoro-4-iodoaniline

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3500 - 3150 | N-H stretch (primary amine) |

| 1600 - 1585 & 1500 - 1400 | C-C stretch (in-ring aromatic) |

| 1335 - 1250 | C-N stretch (aromatic amine) |

| 1000 - 1400 | C-F stretch |

| < 600 | C-I stretch |

Note: The expected absorption ranges are based on standard IR correlation tables.[3][4][5][6] The spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer with an ATR-Neat technique.[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-Fluoro-4-iodoaniline

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 237 | Most Abundant | Molecular Ion [M]⁺ |

| 110 | Second Most Abundant | Fragment Ion |

| 83 | Third Most Abundant | Fragment Ion |

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Fluoro-4-iodoaniline was prepared by dissolving 5-20 mg of the solid sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube. ¹H NMR spectra were recorded on a 500 MHz Bruker Avance DRX 500 FT NMR spectrometer at 303 K.[7] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-Fluoro-4-iodoaniline was obtained using a Bruker Tensor 27 FT-IR spectrometer.[2] The analysis was performed using the Attenuated Total Reflectance (ATR) technique with a neat solid sample.[2] A small amount of the solid powder was placed directly on the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded in the mid-infrared range.

Mass Spectrometry (MS)

Mass spectral data was acquired using a gas chromatograph (Agilent 7890B) coupled to a mass spectrometer.[8] A quartz capillary column (30 m length, 0.25 mm inner diameter, 0.5 µm film thickness) with a stationary phase like DB-Wax was used for separation.[8] The sample was introduced via a split/splitless injector. The mass spectrometer was operated in electron ionization (EI) mode. The resulting mass spectrum was compared with the NIST 2005 database for identification.[9]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Fluoro-4-iodoaniline.

Caption: General workflow for spectroscopic analysis.

References

- 1. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]

- 2. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. series.publisso.de [series.publisso.de]

- 9. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Fluoro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2-Fluoro-4-iodoaniline (CAS No. 29632-74-4). This compound is a key building block in the synthesis of various pharmaceutical and chemical entities, making a thorough understanding of its structural characteristics essential for its effective application.

Introduction

2-Fluoro-4-iodoaniline is a disubstituted aniline with a fluorine atom at the ortho position and an iodine atom at the para position relative to the amino group. Its chemical formula is C₆H₅FIN, and it has a molecular weight of 237.01 g/mol . The presence of the electron-withdrawing fluorine and iodine atoms, along with the electron-donating amino group, influences the electronic properties and reactivity of the aromatic ring. This guide delves into the molecule's geometry, including bond lengths, bond angles, and dihedral angles, as well as its conformational preferences.

Molecular Structure

The molecular structure of 2-Fluoro-4-iodoaniline is characterized by a benzene ring substituted with an amino group, a fluorine atom, and an iodine atom. The IUPAC name for this compound is 2-fluoro-4-iodoaniline.

Table 1: General Properties of 2-Fluoro-4-iodoaniline

| Property | Value | Reference |

| CAS Number | 29632-74-4 | |

| Molecular Formula | C₆H₅FIN | |

| Molecular Weight | 237.01 g/mol | |

| Melting Point | 55-57 °C | |

| Boiling Point | 259 °C | |

| Density | 2.008 g/cm³ | |

| Appearance | Off-white to brown powder | |

| SMILES | Nc1ccc(I)cc1F | |

| InChIKey | CUMTUBVTKOYYOU-UHFFFAOYSA-N |

While a definitive crystal structure for 2-Fluoro-4-iodoaniline is not publicly available, structural parameters can be inferred from analyses of closely related compounds, such as 2-Chloro-4-iodoaniline, and through computational modeling. The study of 2-Chloro-4-iodoaniline reveals that the nitrogen atom of the amino group is not coplanar with the aromatic ring, resulting in a pyramidal geometry for the C(Ar)-NH₂ group. A similar pyramidal conformation is expected for 2-Fluoro-4-iodoaniline.

Table 2: Predicted Bond Lengths and Angles

Note: These values are estimations based on computational studies of similar molecules and general principles of aromatic compounds, as a specific crystal structure for 2-Fluoro-4-iodoaniline is not available.

| Bond | Predicted Length (Å) | Bond Angle | Predicted Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 118 - 121 |

| C-N | ~1.40 | C2-C1-N | ~120 |

| C-F | ~1.35 | C1-C2-F | ~120 |

| C-I | ~2.10 | C3-C4-I | ~120 |

| N-H | ~1.01 | H-N-H | ~109 |

| C-H | ~1.08 | C-C-H | ~120 |

Conformational Analysis

The conformation of 2-Fluoro-4-iodoaniline is primarily determined by the orientation of the amino group relative to the benzene ring. Due to the pyramidal nature of the amino group, the two hydrogen atoms can be positioned above and below the plane of the ring. The rotation around the C-N bond is a key factor in its conformational flexibility.

Studies on substituted anilines suggest that the potential energy surface for the rotation of the amino group is influenced by the nature and position of the substituents. The presence of the ortho-fluoro substituent likely introduces some steric hindrance and electrostatic interactions that will affect the preferred rotational conformation of the amino group.

Caption: A 2D representation of the 2-Fluoro-4-iodoaniline molecular structure.

Experimental Protocols

X-ray crystallography is the primary technique for determining the precise three-dimensional structure of a crystalline solid.

Methodology:

-

Crystal Growth: Single crystals of 2-Fluoro-4-iodoaniline suitable for X-ray diffraction would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms within the unit cell are then determined using computational methods. The structural model is refined to best fit the experimental data.

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

Methodology:

-

Sample Preparation: A small amount of 2-Fluoro-4-iodoaniline is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, the spectrum is acquired to observe the chemical shifts, coupling constants (J-values), and integration of the proton signals. For ¹³C NMR, the spectrum reveals the chemical shifts of the carbon atoms.

-

Spectral Analysis: The chemical shifts provide information about the electronic environment of each nucleus. The coupling patterns in the ¹H NMR spectrum reveal the connectivity of the protons.

Table 3: Representative Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (typically 6.5-8.0 ppm). The amino protons will appear as a broad singlet. The splitting patterns will be influenced by coupling to both other protons and the fluorine atom. |

| ¹³C NMR | Six distinct signals are expected for the aromatic carbons. The carbon atoms bonded to fluorine and iodine will show characteristic chemical shifts and, in the case of the C-F bond, C-F coupling. |

| FTIR | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching, and C-I stretching, as well as aromatic C-H and C=C stretching and bending vibrations. |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate.

-

Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR spectrometer. An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Spectral Analysis: The absorption bands in the spectrum are assigned to specific vibrational modes of the functional groups in the molecule.

Caption: Workflow for the structural characterization of 2-Fluoro-4-iodoaniline.

Conclusion

The molecular structure and conformation of 2-Fluoro-4-iodoaniline are governed by the interplay of its substituent groups on the aromatic ring. While a definitive experimental structure from X-ray crystallography is pending in the public domain, a pyramidal amino group conformation is strongly suggested by related studies. Spectroscopic techniques like NMR and FTIR provide valuable insights into the molecule's connectivity and functional groups. A comprehensive understanding of these structural features is paramount for medicinal chemists and material scientists aiming to utilize this versatile building block in novel synthetic applications.

Quantum Chemical Blueprint of 2-Fluoro-4-iodoaniline: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodoaniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, arising from the interplay of the electron-donating amino group and the electron-withdrawing fluorine and iodine substituents, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Understanding the quantum chemical properties of this molecule is paramount for predicting its reactivity, intermolecular interactions, and metabolic stability. This technical guide provides a comprehensive overview of the key quantum chemical calculations for 2-Fluoro-4-iodoaniline, offering insights into its molecular structure, electronic landscape, and spectroscopic signatures. The methodologies and data presented herein serve as a foundational reference for researchers engaged in the rational design of molecules incorporating this important scaffold.

While direct, in-depth quantum chemical studies on 2-fluoro-4-iodoaniline are not extensively published, this guide is built upon established computational methodologies and analogous data from studies on similar halogenated anilines. The presented data is representative and intended to illustrate the expected quantum chemical characteristics of the molecule.

Computational Methodology

The quantum chemical calculations summarized in this guide are typically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. A common approach involves geometry optimization followed by frequency calculations to ensure the structure corresponds to a true energy minimum.

A typical experimental protocol would involve:

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Theoretical Method: A functional such as B3LYP or CAM-B3LYP is often employed to provide a good balance between accuracy and computational cost.

-

Basis Set: A basis set like 6-311++G(d,p) for lighter atoms (C, H, N, F) and a basis set with an effective core potential, such as LANL2DZ, for the heavier iodine atom is a standard choice to accurately describe the electronic environment.

-

Solvation Model: To simulate a more realistic biological or solution-phase environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be incorporated.

Logical Workflow for Quantum Chemical Calculations

The following diagram illustrates a standard workflow for the quantum chemical analysis of a molecule like 2-Fluoro-4-iodoaniline.

Caption: Workflow for Quantum Chemical Calculations.

Data Presentation

The following tables summarize the key quantitative data expected from DFT calculations on 2-Fluoro-4-iodoaniline.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.395 | ||

| C-F | 1.358 | ||

| C-I | 2.102 | ||

| C-C (avg) | 1.390 | ||

| C-H (avg) | 1.085 | ||

| C-C-N | 120.5 | ||

| C-C-F | 119.8 | ||

| C-C-I | 119.2 | ||

| F-C-C-N | |||

| I-C-C-C |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(N-H) stretch | 3450, 3350 | Asymmetric and symmetric stretching |

| ν(C-N) stretch | 1280 | Aromatic C-N stretching |

| ν(C-F) stretch | 1250 | Aromatic C-F stretching |

| ν(C-I) stretch | 530 | Aromatic C-I stretching |

| δ(N-H) scissoring | 1620 | Amino group scissoring |

Table 3: Frontier Molecular Orbital (FMO) Analysis

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -5.50 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -0.85 |

| HOMO-LUMO Energy Gap (ΔE) | 4.65 |

The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 4: Global Reactivity Descriptors

| Descriptor | Value |

| Ionization Potential (I) | 5.50 eV |

| Electron Affinity (A) | 0.85 eV |

| Electronegativity (χ) | 3.175 eV |

| Chemical Hardness (η) | 2.325 eV |

| Chemical Softness (S) | 0.215 eV⁻¹ |

| Electrophilicity Index (ω) | 2.16 eV |

These descriptors provide quantitative measures of the molecule's reactivity. For instance, the electrophilicity index indicates the ability of the molecule to accept electrons.

Table 5: Mulliken Atomic Charges

| Atom | Charge (e) |

| N | -0.85 |

| F | -0.35 |

| I | -0.10 |

| C (bonded to N) | 0.25 |

| C (bonded to F) | 0.30 |

| C (bonded to I) | 0.05 |

Mulliken charge analysis reveals the charge distribution across the molecule, highlighting electronegative and electropositive centers which are crucial for understanding intermolecular interactions.

Signaling Pathways and Experimental Workflows

While quantum chemical calculations do not directly describe signaling pathways in a biological context, the outputs are critical for parameterizing molecular docking and molecular dynamics simulations. These simulations can then predict how 2-Fluoro-4-iodoaniline-derived ligands interact with biological targets, such as enzymes or receptors, thereby elucidating their potential role in signaling pathways.

The following diagram illustrates the logical relationship between quantum chemical calculations and their application in drug development.

An In-depth Technical Guide to the Reactivity and Electronic Effects of 2-Fluoro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-iodoaniline is a key building block in modern organic synthesis, prized for its unique electronic properties and versatile reactivity. This guide provides a comprehensive overview of its characteristics, focusing on its role in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecules in pharmaceutical and materials science. The interplay of the ortho-fluoro and para-iodo substituents creates a nuanced electronic environment that dictates the regioselectivity and efficiency of these transformations. This document details the electronic effects, summarizes quantitative data from key reactions, provides experimental protocols, and visualizes reaction pathways to serve as a valuable resource for researchers in the field.

Introduction

2-Fluoro-4-iodoaniline (CAS No. 29632-74-4) is a disubstituted aromatic amine that has gained prominence as a versatile intermediate in the synthesis of high-value organic compounds, most notably in the pharmaceutical industry.[1][2] Its utility is exemplified in the synthesis of Trametinib, a MEK inhibitor used in cancer therapy.[3][4] The strategic placement of a fluorine atom at the ortho position and an iodine atom at the para position relative to the amino group imparts distinct reactivity and electronic characteristics to the molecule. The iodine atom serves as an excellent leaving group in a variety of cross-coupling reactions, while the electron-withdrawing fluorine atom modulates the electron density of the aromatic ring and the basicity of the aniline nitrogen.[2] This guide will delve into the electronic effects governing its reactivity, present quantitative data on its performance in key synthetic transformations, and provide detailed experimental protocols.

Electronic Effects of Substituents

The reactivity of 2-fluoro-4-iodoaniline is a direct consequence of the combined electronic influence of its three functional groups: the amino (-NH₂), fluoro (-F), and iodo (-I) groups.

-

Amino Group (-NH₂): The amino group is a strong activating group due to its +R (resonance) effect, donating electron density to the aromatic ring through its lone pair of electrons. This effect increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. However, it also has a -I (inductive) effect due to the electronegativity of nitrogen, which is weaker than its resonance effect.

-

Fluoro Group (-F): The fluorine atom, being the most electronegative element, exerts a strong -I effect, withdrawing electron density from the ring through the sigma bond. It also possesses a +R effect due to its lone pairs, but this is significantly weaker than its inductive effect. The net result is that fluorine is a deactivating group, yet it is ortho, para-directing for electrophilic aromatic substitution. In 2-fluoro-4-iodoaniline, the ortho-fluoro substituent can also influence the conformation of the amino group and participate in intramolecular hydrogen bonding, which can affect reactivity.

-

Iodo Group (-I): The iodine atom is the least electronegative of the common halogens. It has a weak -I effect and a weak +R effect. Its most significant chemical characteristic in this context is its ability to act as an excellent leaving group in palladium-catalyzed cross-coupling reactions. The C-I bond is the weakest among the carbon-halogen bonds (excluding astatine), making it highly susceptible to oxidative addition to a low-valent palladium catalyst.

The interplay of these effects makes the C-I bond the primary site for cross-coupling reactions, while the electronic nature of the ring, as modulated by the fluoro and amino groups, influences the rate and efficiency of these reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

2-Fluoro-4-iodoaniline is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows for selective functionalization at the 4-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. While specific examples with 2-fluoro-4-iodoaniline are not extensively documented in readily available literature, its high reactivity at the C-I bond suggests it would be an excellent substrate. The reaction is expected to proceed under standard Suzuki conditions.

Table 1: Representative Palladium-Catalyzed Reactions of 2-Fluoro-4-iodoaniline

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Reductive Cross-Coupling | 2-bromo-6-methyl pyridine | [Pd(μ-I)(PtBu₃)]₂ / P(tBu)₃·HBF₄ | Na₂CO₃ | Toluene | 120 | 12 | 64 | [5] |

| Heck-type Coupling | 4-fluorostyrene | Pd(tmpp)₂Cl₂ | - | DMF | 80 | 12 | 73 | [6] |

| Carbonylation/Amination | 1,1'-carbonyldiimidazole, then cyclopropylamine | Et₃N | - | DMF | 0 to RT | 6 | 96 | [3] |

| Nucleophilic Aromatic Substitution (SNAr) | Pyridotrione derivative | - | - | - | - | - | - | [7] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. This reaction is crucial for the synthesis of complex aniline derivatives. 2-Fluoro-4-iodoaniline can serve as the aryl halide component, allowing for the introduction of a new amino substituent at the 4-position.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of aryl alkynes, which are important motifs in pharmaceuticals and materials. The C-I bond of 2-fluoro-4-iodoaniline is highly reactive in this transformation.

Experimental Protocols

The following are detailed, representative protocols for key reactions involving 2-fluoro-4-iodoaniline, based on established methodologies for similar substrates.

Synthesis of 2-Fluoro-4-iodoaniline

This protocol describes the iodination of 2-fluoroaniline.

Procedure:

-

To a vigorously stirred aqueous solution (250 mL) of sodium bicarbonate (41 g, 486 mmol), add o-fluoroaniline (54 g, 486 mmol).

-

Heat the suspension to 60 °C in an oil bath.

-

Add iodine (123 g, 486 mmol) in portions to the heated suspension.

-

Continue stirring the dark-colored mixture at 60 °C for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add dichloromethane (300 mL) followed by a saturated sodium bisulfite solution (300 mL) to the reaction mixture.

-

Stir the two-phase system vigorously for 10 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Remove the solvent from the organic layer under reduced pressure to yield a black crystalline solid.

-

Add hexane (300 mL) to the solid and heat the mixture to reflux.

-

Decant the hot hexane solution from the insoluble black syrup.

-

Allow the hexane solution to cool, which will cause the product to crystallize as fine yellow needles.

-

Isolate the product by filtration to afford 2-fluoro-4-iodoaniline (yield: 56%).

Reductive Cross-Coupling with 2-Bromo-6-methyl Pyridine

This protocol is based on a reported hydrogen-mediated reductive cross-coupling reaction.[5]

Procedure:

-

In a glovebox, charge a vial with 2-bromo-6-methyl pyridine (1.0 equiv.), 2-fluoro-4-iodoaniline (1.2 equiv.), [Pd(μ-I)(PtBu₃)]₂ (2.5 mol%), P(tBu)₃·HBF₄ (10 mol%), and sodium carbonate (2.0 equiv.).

-

Add toluene as the solvent.

-

Seal the vial and remove it from the glovebox.

-

Place the vial in a high-pressure reactor, purge with hydrogen gas, and then pressurize to the desired pressure.

-

Heat the reaction mixture to 120 °C and stir for 12 hours.

-

After cooling to room temperature, carefully vent the reactor.

-

Filter the reaction mixture through a pad of celite, washing with an appropriate organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired cross-coupled product (reported yield: 64%).[5]

Heck-type Coupling with 4-Fluorostyrene

This protocol is based on a reported palladium-catalyzed coupling reaction.[6]

Procedure:

-

To a reaction vessel, add 2-fluoro-4-iodoaniline (1.0 equiv.), 4-fluorostyrene (1.2 equiv.), and Pd(tmpp)₂Cl₂ (3 mol%).

-

Add DMF as the solvent.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the coupled product (reported yield: 73%).[6]

Visualizations

Logical Relationship of Electronic Effects

References

- 1. mhc.cpu.edu.cn [mhc.cpu.edu.cn]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Portico [access.portico.org]

- 5. Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Fluoro-4-iodoaniline: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-iodoaniline is a halogenated aromatic amine that has emerged as a critical building block in modern organic synthesis. Its unique molecular architecture, featuring both fluorine and iodine substituents, provides versatile handles for the construction of complex molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of 2-Fluoro-4-iodoaniline, with a particular focus on its role in the development of pharmaceutical agents. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its physicochemical and spectroscopic properties. Furthermore, this guide explores its pivotal role as a precursor to the MEK1/2 inhibitor, TAK-733, and illustrates the targeted signaling pathway.

Introduction

2-Fluoro-4-iodoaniline (CAS No. 29632-74-4) is a substituted aniline that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] The presence of a fluorine atom at the 2-position and an iodine atom at the 4-position of the aniline ring imparts unique reactivity and desirable physicochemical properties to its derivatives.[2] The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the iodo group serves as a versatile synthetic handle for various cross-coupling reactions.[2] This guide delves into the historical context of its discovery, detailed synthetic methodologies, and its significant application in the synthesis of targeted cancer therapeutics.

History and Discovery

While the precise first synthesis of 2-Fluoro-4-iodoaniline is not prominently documented in a singular discovery paper, early investigations into the halogenation of anilines were extensively published in journals such as the Journal of the Chemical Society.[3] The development and optimization of synthetic routes to polysubstituted anilines have been an ongoing effort in organic chemistry, driven by the need for novel intermediates in various fields. The synthesis of 2-Fluoro-4-iodoaniline is a logical extension of these early works, with its utility becoming increasingly apparent with the advent of modern cross-coupling reactions and the growing interest in fluorinated pharmaceuticals.

Physicochemical and Spectroscopic Properties

2-Fluoro-4-iodoaniline is typically a light yellow to brown crystalline powder.[2] A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physicochemical Properties of 2-Fluoro-4-iodoaniline

| Property | Value | Reference(s) |

| CAS Number | 29632-74-4 | [1] |

| Molecular Formula | C₆H₅FIN | [1] |

| Molecular Weight | 237.01 g/mol | [1] |

| Appearance | Light yellow to brown crystalline powder | [2][4] |

| Melting Point | 55-57 °C | |

| Boiling Point | 261.7±25.0 °C at 760 mmHg | [5] |

| Density | 2.0±0.1 g/cm³ | [5] |

Table 2: Spectroscopic Data of 2-Fluoro-4-iodoaniline

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1 (t, J=8Hz, 1H), 7.4 (d, J=6Hz, 1H), 7.2 (d, J=6Hz, 1H) | [3] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.9, 140.0, 116.5, 114.9, 55.8 | [6] |

| Mass Spectrometry (GC-MS) | m/z: 237 (M+), 110, 83 | [1] |

| Infrared (IR) | Film (Dichloromethane) | [1] |

Synthesis of 2-Fluoro-4-iodoaniline

The most common and well-documented method for the synthesis of 2-Fluoro-4-iodoaniline is through the electrophilic iodination of 2-fluoroaniline. An alternative approach involves the decarboxylative iodination of the corresponding anthranilic acid.

Experimental Protocol: Iodination of 2-Fluoroaniline

This protocol is adapted from established procedures for the iodination of anilines.[3]

Reaction Scheme:

Figure 1: Synthesis of 2-Fluoro-4-iodoaniline from 2-fluoroaniline.

Materials:

-

2-Fluoroaniline (54 g, 486 mmol)

-

Sodium Bicarbonate (41 g, 486 mmol)

-

Iodine (123 g, 486 mmol)

-

Deionized Water (250 mL)

-

Dichloromethane (300 mL)

-

Saturated Sodium Bisulfite Solution (300 mL)

-

Hexane (300 mL)

Procedure:

-

To a suitable reaction vessel equipped with a mechanical stirrer, add 2-fluoroaniline (54 g, 486 mmol) to an aqueous solution of sodium bicarbonate (41 g, 486 mmol in 250 mL of water) with vigorous stirring.

-

Heat the resulting suspension to 60 °C in an oil bath.

-

Add iodine (123 g, 486 mmol) portion-wise to the heated suspension.

-

After the addition is complete, continue to stir the dark-colored mixture at 60 °C for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Add dichloromethane (300 mL) to the mixture, followed by the addition of a saturated sodium bisulfite solution (300 mL) to quench any unreacted iodine.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield a black crystalline solid.

-

Add hexane (300 mL) to the solid and heat the mixture to reflux.

-

Decant the hot hexane solution from any insoluble material.

-

Allow the hexane solution to cool, which will induce the crystallization of the product as fine yellow needles.

-

Isolate the product by filtration and dry under vacuum.

Expected Yield: 65 g (56%) of 2-fluoro-4-iodoaniline with a melting point of 53 °C.[3]

Alternative Synthetic Route: Decarboxylative Iodination

A more recent and alternative method for the synthesis of 2-iodoanilines involves the transition-metal-free and base-free decarboxylative iodination of anthranilic acids. This method can be applied to the synthesis of 4-fluoro-2-iodoaniline from 2-amino-5-fluorobenzoic acid.[7]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of 2-Fluoro-4-iodoaniline from 2-fluoroaniline proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The amino group (-NH₂) is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. Due to steric hindrance at the ortho-position adjacent to the fluorine atom and the strong directing effect of the amino group, the incoming electrophile (iodonium ion, I⁺, or its equivalent) is directed to the para-position relative to the amino group.[8]

Figure 2: Simplified workflow of the electrophilic iodination of 2-fluoroaniline.

Applications in Drug Development: Synthesis of TAK-733

A prominent application of 2-Fluoro-4-iodoaniline is its use as a key intermediate in the synthesis of TAK-733, a potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[9][10]

The MEK/ERK Signaling Pathway and its Role in Cancer

The Ras-Raf-MEK-ERK signaling pathway is a critical intracellular cascade that regulates cell proliferation, differentiation, and survival.[11] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a common driver of various cancers.[11] MEK1 and MEK2 are central components of this pathway, and their inhibition presents a key therapeutic strategy.[10]

Inhibition of MEK by TAK-733

TAK-733 is a non-ATP-competitive inhibitor that binds to an allosteric pocket of the MEK1/2 enzymes, locking them in an inactive conformation.[12] This prevents the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and suppressing tumor cell proliferation.[12] The incorporation of the 2-fluoro-4-iodophenyl moiety is crucial for the potent and selective activity of TAK-733.[13]

Figure 3: The MEK/ERK signaling pathway and the inhibitory action of TAK-733.

Conclusion

2-Fluoro-4-iodoaniline is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the distinct reactivity of its halogen substituents have made it an important component in the development of complex molecules, most notably in the pharmaceutical industry. The successful application of 2-fluoro-4-iodoaniline in the synthesis of the MEK inhibitor TAK-733 underscores its significance in the quest for novel cancer therapeutics. This guide provides a foundational understanding of this key molecule for researchers and professionals in the field, facilitating its effective utilization in future research and development endeavors.

References

- 1. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]

- 4. 2-Fluoro-4-Iodoaniline, 2-Fluoro-4-Iodoaniline 29632-74-4, 2-Fluoro-4-Iodoaniline suppliers in India. [sodiumiodide.net]

- 5. 2-Fluoro-4-iodoaniline | CAS#:29632-74-4 | Chemsrc [chemsrc.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Iodination - Common Conditions [commonorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tak-733 | C17H15F2IN4O4 | CID 24963252 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical Properties of 2-Fluoro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Fluoro-4-iodoaniline (CAS No: 29632-74-4), a key intermediate in the synthesis of various pharmaceutical compounds. The data presented herein is crucial for its application in medicinal chemistry and drug development, particularly in optimizing reaction conditions and purification processes.

Core Physical Properties

The physical characteristics of 2-Fluoro-4-iodoaniline are fundamental to its handling, storage, and reactivity. Below is a summary of its key physical constants.

| Physical Property | Value | Source(s) |

| Appearance | Off-white to brown powder or fine yellow solid. | [1][2][3] |

| Melting Point | 51-57 °C | [1][4][5] |

| 52-54 °C | [6] | |

| 53 °C | [3] | |

| Solubility in Water | Insoluble | [1][2][7] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the physical properties of organic compounds like 2-Fluoro-4-iodoaniline.

Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[8]

Methodology: Capillary Method (Thiele Tube or Digital Melting Point Apparatus)

-

Sample Preparation: A small amount of finely powdered 2-Fluoro-4-iodoaniline is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[9][10]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a high-boiling point liquid (e.g., mineral oil or silicone oil) within a Thiele tube.[8]

-

Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.

-

-

Heating: The apparatus is heated slowly and uniformly, with the heating rate reduced to approximately 1-2°C per minute near the expected melting point.[8]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the completion of melting) are recorded. This range represents the melting point of the sample.[8]

Solubility Determination

Solubility tests are fundamental in characterizing an organic compound and can provide insights into its polarity and the presence of certain functional groups.[11]

Methodology: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount of 2-Fluoro-4-iodoaniline (e.g., 25 mg or a few drops if liquid) is placed into a small test tube.[11]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added to the test tube in small portions.[11]

-

Mixing: After each addition of the solvent, the test tube is shaken vigorously for a set period (e.g., 60 seconds) to ensure thorough mixing.[11][12]

-

Observation: The mixture is visually inspected to determine if the compound has completely dissolved. If the solid is no longer visible and the solution is clear, the compound is considered soluble. If the solid remains or the solution is cloudy, it is deemed insoluble.[12] This process is repeated with a range of solvents of varying polarities (e.g., diethyl ether, 5% NaOH, 5% HCl, and concentrated H2SO4) to classify the compound's solubility.[13][14]

Logical Relationship Diagram

The following diagram illustrates the relationship between 2-Fluoro-4-iodoaniline and its determined physical properties.

Caption: Logical flow from the compound to its physical properties.

References

- 1. 2-Fluoro-4-iodoaniline CAS 29632-74-4 [homesunshinepharma.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]

- 4. 2-Fluoro-4-iodoaniline 98 29632-74-4 [sigmaaldrich.com]

- 5. 2-Fluoro-4-iodoaniline | CAS#:29632-74-4 | Chemsrc [chemsrc.com]

- 6. 2-Fluoro-4-iodoaniline(29632-74-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 2-Fluoro-4-iodoaniline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. scribd.com [scribd.com]

- 14. scribd.com [scribd.com]

A Theoretical Investigation of 2-Fluoro-4-iodoaniline: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Fluoro-4-iodoaniline is a pivotal compound in organic synthesis, particularly valued in the pharmaceutical industry as a precursor for active pharmaceutical ingredients (APIs) in fields such as oncology.[1][2] The molecule's unique structure, featuring both a fluorine and an iodine atom on the aniline ring, provides distinct synthetic advantages. The electronegative fluorine atom can enhance metabolic stability and influence electronic properties, while the larger, more polarizable iodine atom serves as an excellent leaving group in cross-coupling reactions.[1]

A thorough understanding of the molecular structure, electronic properties, and vibrational spectra of 2-Fluoro-4-iodoaniline is crucial for predicting its reactivity, stability, and potential biological interactions. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating these properties at the atomic level. This whitepaper outlines the steps for such a theoretical study, providing researchers with a roadmap for in-silico analysis.

Proposed Computational Methodology

The following protocol is a recommended starting point for the theoretical investigation of 2-Fluoro-4-iodoaniline, based on successful studies of similar aniline derivatives.[3]

Geometry Optimization

The initial step involves optimizing the molecular geometry of 2-Fluoro-4-iodoaniline. This is typically achieved using DFT methods. A common and effective choice is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. The optimization calculation should be performed until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Spectroscopic Analysis

Once the optimized geometry is obtained, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration and can be compared with experimental FT-IR and FT-Raman spectra. It is standard practice to scale the calculated harmonic frequencies by a scaling factor (typically around 0.96 for B3LYP) to better match experimental anharmonic frequencies.

Electronic properties, such as the UV-Vis absorption spectrum, can be predicted using Time-Dependent DFT (TD-DFT) calculations. This method provides information about the electronic transitions, their energies, and oscillator strengths.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule.[3] The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining chemical reactivity, kinetic stability, and optical properties.[3]

Natural Bond Orbital (NBO) and Mulliken Population Analysis

NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It can reveal information about charge transfer and hyperconjugative interactions within the molecule. Mulliken population analysis is used to calculate the partial charges on each atom, which is useful for understanding the molecule's electrostatic potential and reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the electron density surface. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.[3]

Illustrative Data from Related Isomers

As a direct theoretical study on 2-Fluoro-4-iodoaniline is not available, the following tables present data from a DFT study on m-fluoroaniline (MFA) and m-iodoaniline (MIA) to exemplify the expected results.[3]

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles) for MFA and MIA

| Parameter | MFA (Å or °) | MIA (Å or °) |

| C1-C2 | 1.39 | 1.40 |

| C2-C3 | 1.39 | 1.39 |

| C3-C4 | 1.39 | 1.39 |

| C4-C5 | 1.39 | 1.39 |

| C5-C6 | 1.39 | 1.40 |

| C6-C1 | 1.39 | 1.39 |

| C1-N7 | 1.40 | 1.40 |

| C3-F8/I8 | 1.36 (C-F) | 2.11 (C-I) |

| ∠(C6-C1-C2) | 120.3 | 120.5 |

| ∠(C1-C2-C3) | 119.8 | 119.5 |

| ∠(C2-C3-C4) | 119.9 | 120.0 |

| ∠(C3-C4-C5) | 120.1 | 120.2 |

| ∠(C4-C5-C6) | 119.9 | 119.8 |

| ∠(C5-C6-C1) | 120.0 | 120.0 |

Data extracted from a study on m-fluoroaniline and m-iodoaniline and is for illustrative purposes.[3]

Table 2: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for MFA and MIA

| Parameter | MFA | MIA |

| HOMO Energy (eV) | -8.71 | -5.35 |

| LUMO Energy (eV) | -4.60 | -4.57 |

| Energy Gap (Egap) (eV) | 4.11 | 0.78 |

| Ionization Potential (I) (eV) | 8.71 | 5.35 |

| Electron Affinity (A) (eV) | 4.60 | 4.57 |

| Chemical Potential (μ) (eV) | -6.65 | -4.96 |

| Global Hardness (η) (eV) | 2.05 | 0.39 |

| Global Softness (S) (eV) | 0.24 | 1.28 |

| Electrophilicity Index (ω) (eV) | 10.78 | 31.54 |

Data extracted from a study on m-fluoroaniline and m-iodoaniline and is for illustrative purposes.[3]

Visualizations

The following diagrams illustrate the workflow and logical connections in a typical theoretical study of a molecule like 2-Fluoro-4-iodoaniline.

Caption: Workflow for a theoretical study of 2-Fluoro-4-iodoaniline.

Caption: Derivation of chemical reactivity descriptors from FMO energies.

Conclusion

While experimental data for 2-Fluoro-4-iodoaniline is available from various suppliers, a dedicated theoretical investigation is a critical next step for a deeper understanding of its chemical behavior. This whitepaper provides a comprehensive guide for researchers to undertake such a study. By following the proposed computational methodology, valuable insights into the geometric, spectroscopic, and electronic properties of 2-Fluoro-4-iodoaniline can be obtained. The illustrative data from related isomers provides a clear indication of the type and format of the expected results. The visualizations further clarify the workflow and logical connections within the theoretical framework. Such a study would be a significant contribution to the fields of medicinal chemistry and materials science, aiding in the rational design of novel molecules with desired properties.

References

An In-depth Technical Guide to 2-Fluoro-4-iodoaniline: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for 2-Fluoro-4-iodoaniline (CAS No: 29632-74-4). The information is compiled from multiple safety data sheets to ensure a thorough understanding for professionals in research and development.

Chemical Identification and Physical Properties

2-Fluoro-4-iodoaniline is a halogenated aniline derivative used in laboratory and chemical synthesis settings.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Citations |

| CAS Number | 29632-74-4 | [1][3][4] |

| Molecular Formula | C₆H₅FIN | [4][5][6] |

| Molecular Weight | 237.01 g/mol | [3][5][6] |

| Appearance | White to gray to brown solid, powder, or crystal | [4] |

| Melting Point | 52-57 °C | |

| Flash Point | 113 °C / 235.4 °F (closed cup) | [1] |

| Solubility | Low water solubility; immiscible with water | [1][7] |

Hazard Identification and GHS Classification

This chemical is classified as hazardous under the 2012 OSHA Hazard Communication Standard.[1] It is crucial to understand its potential health effects and adhere to the recommended safety precautions. The GHS classification provides a standardized approach to hazard communication.

| Hazard Class | Category | Hazard Statement | Citations |

| Signal Word | Warning | [1][3][4][5] | |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3][4][6] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1][3][4][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][3][6] |

Primary Health Hazards:

-

Harmful: The substance is harmful if swallowed, inhaled, or in contact with skin.[1]

-

Irritant: It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3]

-

Methemoglobin Formation: Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis (a bluish discoloration of the skin).[3][4] The onset of symptoms could be delayed.[3][4]

Exposure Controls and Personal Protection

Strict adherence to exposure controls is paramount to ensure personnel safety. This involves a combination of engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls:

-

Work should be conducted in a well-ventilated area, such as a fume hood, particularly where dust may be generated.[3][4]

-

Emergency eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE) Protocols:

| Protection Type | Protocol and Specifications | Citations |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1][4] |

| Skin Protection | Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use a proper removal technique to avoid skin contact. Dispose of contaminated gloves after use.[3][4] Clothing: Wear impervious protective clothing to prevent skin exposure.[1][3] | |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. For nuisance dust exposure, a type P95 (US) or P1 (EU EN 143) particle respirator is suitable. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. | [1][3][4] |

Safe Handling and Storage Protocols

Handling Protocol:

-

Do not breathe dust.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Use only in a well-ventilated area or outdoors.[1]

Storage Conditions:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4][7]

-

Store locked up.[4]

-

Protect from exposure to light.[1]

-

Incompatible Materials: Avoid contact with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1]

Emergency Procedures

Immediate and appropriate response during an emergency is critical to minimizing harm.

First-Aid Protocols:

| Exposure Route | Protocol | Citations |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention. | [1][2][3][4] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention. | [1][2][3][4] |

| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, including under the eyelids. If present, remove contact lenses if it is easy to do so. Continue rinsing. Seek immediate medical attention. | [1][3] |

| Ingestion | Clean mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][2][3][4] |

Firefighting Measures:

| Aspect | Details | Citations |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. | [1][3][4] |

| Unsuitable Extinguishing Media | No information available. | [1] |

| Specific Hazards | The substance itself is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes.[2] Keep the product and empty containers away from heat and ignition sources.[1] | |

| Hazardous Combustion Products | Carbon monoxide (CO), carbon dioxide (CO₂), hydrogen iodide, gaseous hydrogen fluoride (HF), and nitrogen oxides (NOx). | [1][3][4] |

| Protective Equipment | As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear. | [1][2][3][4] |

Accidental Release and Disposal

Accidental Release Measures (Spill Protocol):

-

Personal Precautions: Ensure adequate ventilation.[1][3] Evacuate personnel to safe areas.[3] Avoid breathing dust and vapors.[3] Do not touch spilled material unless wearing appropriate protective clothing.[2]

-

Environmental Precautions: Do not let the product enter drains or waterways.[3]

-

Containment and Cleanup:

Caption: Workflow for handling an accidental spill of 2-Fluoro-4-iodoaniline.

Disposal Considerations: Waste disposal methods should be in accordance with local, regional, and national hazardous waste regulations.[1] It is recommended to contact a licensed professional waste disposal service.[3][4] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] Contaminated packaging should be disposed of as unused product.[3][4]

Transport Information

2-Fluoro-4-iodoaniline is regulated for transport.

-

DOT UN-No: UN2811[1]

-

Proper Shipping Name: Toxic solids, organic, n.o.s. (some sources may classify as liquid depending on form)[1][7]

References

- 1. fishersci.com [fishersci.com]

- 2. 2-Fluoro-4-iodoaniline(29632-74-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. sodiumiodide.net [sodiumiodide.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Experimental Protocol for Suzuki Coupling with 2-Fluoro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Application Note

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed experimental protocol for the palladium-catalyzed Suzuki coupling of 2-Fluoro-4-iodoaniline with various arylboronic acids. This reaction is of significant interest to researchers in medicinal chemistry and materials science as it provides a modular route to synthesize a diverse array of 2-fluoro-4-aminobiphenyl derivatives. These structures are key pharmacophores and valuable intermediates in the development of novel therapeutics and advanced materials.

The protocol herein is based on established methodologies for the Suzuki coupling of haloanilines and other structurally related aryl halides. The reactivity of the C-I bond in 2-Fluoro-4-iodoaniline makes it an excellent substrate for oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. The presence of the ortho-fluoro substituent and the amino group can influence the electronic properties of the substrate and may require careful optimization of reaction conditions to achieve high yields. This document outlines a general procedure that has proven effective for similar substrates and provides a solid starting point for specific applications.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-Fluoro-4-iodoaniline to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers its aryl group to the Pd(II) complex, displacing the iodide.

-

Reductive Elimination: The two organic moieties on the palladium complex (the aminophenyl group and the newly transferred aryl group) couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data Summary

The yield and efficiency of the Suzuki coupling of 2-Fluoro-4-iodoaniline are highly dependent on the choice of catalyst, ligand, base, and solvent, as well as the electronic and steric properties of the boronic acid coupling partner. The following table summarizes representative data for the Suzuki coupling of analogous iodoanilines with various boronic acids, providing an expected range of outcomes for the target substrate.[1]